N-(4-amino-2-chlorophenyl)benzamide

Übersicht

Beschreibung

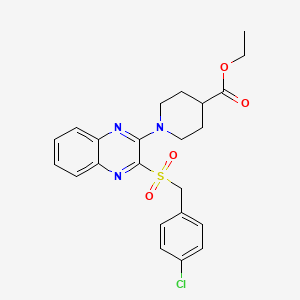

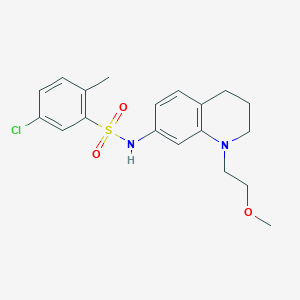

“N-(4-amino-2-chlorophenyl)benzamide” is a chemical compound with the empirical formula C13H12Cl2N2O . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of “N-(4-amino-2-chlorophenyl)benzamide” can be represented by the SMILES stringO=C(C1=CC=CC=C1)NC2=C(Cl)C=C(N)C=C2.Cl . This indicates that the compound contains a benzamide group attached to a 2-chlorophenyl group via a nitrogen atom .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activities

Synthesis and Evaluation as Anticonvulsants : Derivatives of N-(4-amino-2-chlorophenyl)benzamide have been synthesized and evaluated for anticonvulsant activities. These compounds, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, were found superior to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).

Anticonvulsant Screening : Other benzamide derivatives, such as N-(2,6-diisopropylphenyl) benzamides, were screened for anticonvulsant activity and showed partial protection against chemically induced seizures (Afolabi et al., 2012).

Pharmacokinetic Studies

- Liquid Chromatographic Determination : A method for the liquid chromatographic determination of serum and urine concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolite was developed for pharmacokinetic studies (Dockens et al., 1987).

Spectroscopic Studies

- Vibrational and Electronic Spectra Analysis : The vibrational, electronic, and nonlinear optical properties of certain N-aryl ring substituted benzamide compounds have been investigated by UV-vis, FT-IR, and FT-Raman spectroscopic measurements (Rao et al., 2015).

Molecular Structure Analysis

- Conformational Analysis : Studies on N-(2,4-Dichlorophenyl)benzamide, a related compound, revealed insights into its molecular structure and intermolecular hydrogen bonding patterns (Gowda et al., 2008).

Anticancer Potential

- Synthesis of Indapamide Derivatives : Indapamide derivatives of N-(4-amino-2-chlorophenyl)benzamide were synthesized and showed proapoptotic activity in melanoma cell lines, suggesting potential anticancer properties (Yılmaz et al., 2015).

Anticonvulsant Activity Comparison

- Comparison with Other Drugs : The anticonvulsant and toxic properties of 4-amino-N-(2,6-dimethylphenyl)benzamide were compared with other antiepileptic drugs, indicating its potent anticonvulsant effect in maximal electroshock seizure models (Clark Cr, 1988).

Green Synthesis Approaches

- Efficient Green Synthesis : A highly efficient green synthesis method was developed for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, showcasing an environmentally friendly approach to synthesizing these compounds (Sabbaghan & Hossaini, 2012).

Zukünftige Richtungen

There is ongoing research into compounds similar to “N-(4-amino-2-chlorophenyl)benzamide”, suggesting potential future directions for this compound . For instance, studies have been conducted on the synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex, which has shown promising antibacterial activity .

Eigenschaften

IUPAC Name |

N-(4-amino-2-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAVWGWJKCHJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-chlorophenyl)benzamide | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

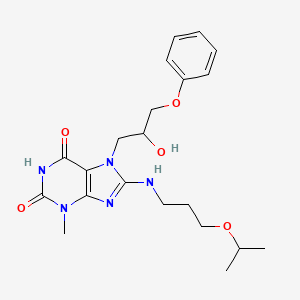

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2822356.png)

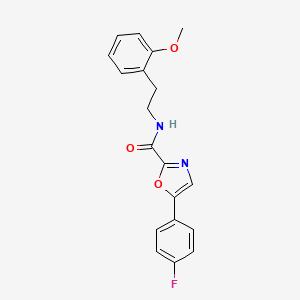

![N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2822357.png)

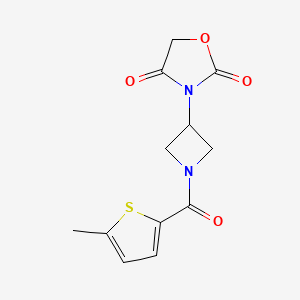

![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)

![1-methyl-3-octadecyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822373.png)